![molecular formula C17H17N3O4S2 B6498431 N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-93-1](/img/structure/B6498431.png)
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
“N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide” is a chemical compound with the molecular formula C14H16N2O3S2 . It is also known by other names such as NAPETA .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. It has been examined as inhibitors of cytosolic (human) hCA I and hCA II, and cancer-related transmembrane hCA IX and hCA XII isoenzymes . The synthesis of thiophene derivatives, which are part of this compound, has been highlighted in the literature from 2012 to 2020 .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also includes a sulfamoylphenyl group and an oxazol group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 324.4 g/mol . It has a topological polar surface area of 126 Ų . Other properties like density, boiling point, and melting point are not available in the search results.Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In addition, this compound is used as a fluorescent probe for the detection of metal ions, and as a substrate for enzymes involved in metabolism.
Mechanism of Action
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is used as a starting material for the synthesis of biologically active compounds. Its mechanism of action is based on its ability to interact with certain molecules, such as enzymes and receptors, to produce a desired effect. For example, when this compound is used to synthesize antibiotics, it binds to bacterial enzymes and inhibits their activity, thus preventing the growth of bacteria.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In studies, it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to act as an antioxidant and to reduce the levels of cholesterol and triglycerides in the blood. In addition, this compound has been found to stimulate the production of nitric oxide, which is an important regulator of blood pressure.
Advantages and Limitations for Lab Experiments
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a versatile compound that has a wide range of applications in scientific research. Its advantages include its relatively simple synthesis process and its ability to act as a starting material for the synthesis of biologically active compounds. However, it also has some limitations, such as its instability in the presence of light and oxygen, and its tendency to undergo hydrolysis when exposed to moisture.
Future Directions
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research, and its potential is still being explored. Some potential future directions for research include the development of more efficient synthesis methods, the exploration of new biological applications, and the investigation of its potential therapeutic effects. Additionally, further research could be conducted to explore the potential of this compound as a fluorescent probe for the detection of metal ions, and to examine its ability to act as a catalyst in various chemical reactions.
Synthesis Methods
N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is synthesized through a multi-step process involving the condensation of 4-sulfamoylbenzoic acid and ethyl 2-thiophenecarboxylate, followed by treatment with a base. The intermediate product is then reacted with acetic anhydride to produce the desired compound. The reaction is carried out under anhydrous conditions and requires a heating period of several hours.
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-26(22,23)14-5-3-12(4-6-14)7-8-19-17(21)11-13-10-15(24-20-13)16-2-1-9-25-16/h1-6,9-10H,7-8,11H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBQTPDNURVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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